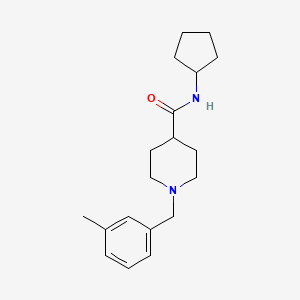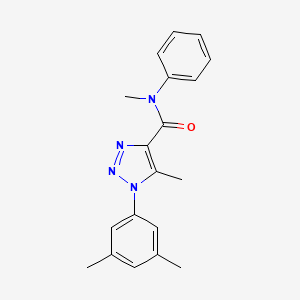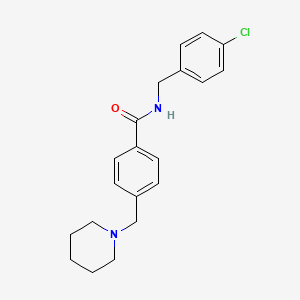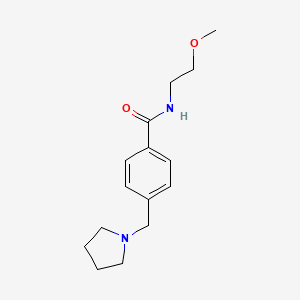
5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole
Overview
Description
5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole is an organic compound belonging to the tetrazole family Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties This particular compound features an ethoxy and methoxy group attached to a phenyl ring, which is further connected to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole typically involves the following steps:
-
Formation of the Phenyl Intermediate: : The starting material, 3-ethoxy-4-methoxybenzaldehyde, is subjected to a series of reactions to introduce the tetrazole ring. This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile group.
-
Cycloaddition Reaction: : The phenyl intermediate is reacted with sodium azide and a suitable nitrile under acidic conditions to form the tetrazole ring. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
-
Methylation: : The final step involves the methylation of the tetrazole ring to introduce the 2-methyl group. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-ethoxy-4-methoxybenzoic acid.
Reduction: Formation of 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-amine.
Substitution: Formation of this compound derivatives with various substituents on the phenyl ring.
Scientific Research Applications
5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, potentially inhibiting or activating them.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-2-methyl-2H-tetrazole: Lacks the ethoxy and methoxy groups, resulting in different reactivity and applications.
5-(3-methoxyphenyl)-2-methyl-2H-tetrazole: Similar structure but without the ethoxy group, affecting its solubility and reactivity.
5-(4-methoxyphenyl)-2-methyl-2H-tetrazole: Positional isomer with different electronic properties and reactivity.
Uniqueness
5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its solubility, reactivity, and potential applications. These functional groups can also provide additional sites for further chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
5-(3-ethoxy-4-methoxyphenyl)-2-methyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-4-17-10-7-8(5-6-9(10)16-3)11-12-14-15(2)13-11/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSGJCKMRUSCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4436619.png)
![11-(4-ethyl-1-piperazinyl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B4436622.png)

![4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436625.png)

![7,7-dimethyl-2-(4-methylphenyl)-4-(methylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436627.png)
![3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4436636.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4436661.png)
![2-[(2-Ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B4436666.png)
![N-{2-[2-(4-ethyl-1-piperazinyl)ethyl]-1-methyl-1H-benzimidazol-5-yl}-N'-phenylurea](/img/structure/B4436686.png)
![N-phenyl-N-[4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]amine](/img/structure/B4436714.png)
